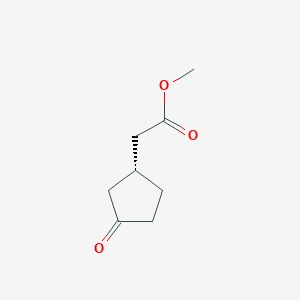

(R)-Methyl 2-(3-oxocyclopentyl)acetate

概要

説明

(R)-3-オキソシクロペンタン酢酸メチルエステルは、医薬品合成において広く使用されている合成中間体です。 高純度と安定性で知られており、さまざまな化学プロセスにおいて貴重な化合物となっています .

製造方法

合成経路と反応条件

(R)-3-オキソシクロペンタン酢酸メチルエステルの合成は、通常、(R)-3-オキソシクロペンタン酢酸をメタノールでエステル化することにより行われます。 この反応は、通常、硫酸や塩酸などの酸によって触媒されます。 反応条件には、多くの場合、混合物を還流してエステル化を完全に完了させることが含まれます .

工業生産方法

工業的な環境では、(R)-3-オキソシクロペンタン酢酸メチルエステルの生産は、同様の原理に従いますが、より大規模に行われます。 このプロセスには、収率と純度を最適化するために、大型反応器と連続フローシステムの使用が含まれます。 反応は、所望の温度と圧力条件を維持するために慎重に監視されます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Oxo-cyclopentaneacetic acid methyl ester typically involves the esterification of ®-3-Oxo-cyclopentaneacetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of ®-3-Oxo-cyclopentaneacetic acid methyl ester follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction is carefully monitored to maintain the desired temperature and pressure conditions .

化学反応の分析

反応の種類

(R)-3-オキソシクロペンタン酢酸メチルエステルは、以下を含むさまざまな化学反応を起こします。

酸化: 対応するカルボン酸を形成するために酸化することができます。

還元: アルコールを形成するために還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

主な生成物

酸化: カルボン酸。

還元: アルコール。

科学的研究の応用

Chemical Properties and Structure

(R)-Methyl 2-(3-oxocyclopentyl)acetate is characterized by its unique cyclopentyl structure and functional groups. It belongs to the class of esters, specifically a methyl ester derived from 2-(3-oxocyclopentyl)acetic acid. The compound exhibits a distinct odor, making it valuable in fragrance formulations.

Fragrance Industry

The pleasant aroma of this compound makes it a sought-after ingredient in the fragrance industry. Its unique scent profile allows it to be used in perfumes, cosmetics, and personal care products. The compound's low toxicity further enhances its appeal for use in consumer products .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as an important intermediate in the synthesis of various bioactive compounds. Its chiral nature allows for the production of enantiomerically pure substances, which are critical in drug development. The compound has been studied for its potential effects on nicotine accumulation in plants, suggesting possible applications in nicotine-related therapies.

Case Study: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound as an intermediate in synthesizing PDE9A inhibitors, which are potential treatments for cognitive disorders . The synthesis process involved a one-pot method that simplified production while maintaining high yields.

Agricultural Science

In agricultural applications, this compound has been shown to enhance plant growth when used alongside other growth regulators like methyl jasmonate. Research indicates that this compound can synergistically interact with other substances to promote better growth responses in plants .

Safety and Toxicological Assessment

Studies have indicated that this compound exhibits low acute toxicity and no significant mutagenic or genotoxic activity . This safety profile supports its use in consumer products and agricultural applications.

作用機序

(R)-3-オキソシクロペンタン酢酸メチルエステルの作用機序には、さまざまな化学反応における中間体としての役割が含まれます。 これは、特定の酵素や分子標的に作用して、所望の生成物の形成を促進します。 含まれる経路には、エステル化、酸化、還元プロセスが含まれます .

類似化合物の比較

類似化合物

- (S)-3-オキソシクロペンタン酢酸メチルエステル

- 3-オキソシクロペンタン酢酸エチルエステル

- 3-オキソシクロペンタン酢酸イソプロピルエステル

独自性

(R)-3-オキソシクロペンタン酢酸メチルエステルは、特定の立体化学によって化学反応において独特の反応性と選択性を示すため、ユニークです。 これは、特にエナンチオマー的に純粋な医薬品化合物の合成において貴重なものとなっています .

類似化合物との比較

Similar Compounds

- (S)-3-Oxo-cyclopentaneacetic acid methyl ester

- 3-Oxo-cyclopentaneacetic acid ethyl ester

- 3-Oxo-cyclopentaneacetic acid isopropyl ester

Uniqueness

®-3-Oxo-cyclopentaneacetic acid methyl ester is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceutical compounds .

生物活性

(R)-Methyl 2-(3-oxocyclopentyl)acetate is a chiral organic compound belonging to the class of esters, specifically a methyl ester derived from 2-(3-oxocyclopentyl)acetic acid. Its unique cyclopentyl structure and functional groups make it an interesting subject for research in various fields, including pharmacology and plant biology. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological interactions, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is CHO. The compound features a chiral center, which contributes to its stereochemical properties and biological activity. The specific arrangement of atoms allows for interactions with various biological targets, influencing its efficacy in different applications.

Synthesis Methods

Several methods have been documented for synthesizing this compound, which can influence its purity and yield. Common synthetic routes include:

- Esterification : Reacting 2-(3-oxocyclopentyl)acetic acid with methanol in the presence of an acid catalyst.

- Michael Addition : Utilizing Michael acceptors to form the ester under controlled conditions.

These methods can be optimized based on the desired application, whether in pharmaceuticals or agricultural practices.

Plant Growth Regulation

Research indicates that this compound may enhance nicotine accumulation in plants when used alongside growth regulators like methyl jasmonate. This suggests its potential role as a plant growth regulator, possibly influencing secondary metabolite production and stress responses in plants.

The mechanism through which this compound exerts its biological effects may involve:

- Interaction with specific receptors or enzymes involved in metabolic pathways.

- Modulation of gene expression related to stress responses in plants or cellular signaling pathways in animal models.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl dihydrojasmonate | Contains a jasmonate framework | Known for plant growth regulation |

| Methyl jasmonate | A well-studied plant hormone | Key role in stress response and defense |

| Methyl 2-benzamidoacrylate | Contains an amide group | Used in medicinal chemistry |

| Methyl 3-(1-methyl-2-oxocyclopentyl)-2-(2,2,2-trifluoroacetamido)propanoate | Contains trifluoroacetamido functionality | Potential applications in pharmaceuticals |

The unique cyclopentyl structure combined with ester functionality differentiates this compound from other related compounds that may lack this particular arrangement or functional groups.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research highlights its potential applications:

- Plant Studies : Investigations into similar compounds have shown enhanced growth responses when applied in conjunction with jasmonates .

- Pharmaceutical Applications : The structural properties suggest potential use in drug design, particularly in targeting pathways involved in inflammation or cancer progression.

特性

IUPAC Name |

methyl 2-[(1R)-3-oxocyclopentyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXMFVOUUXTIOH-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H]1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。